molecular formula C21H24N4O2S B12578177 2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide

2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide

Cat. No.: B12578177
M. Wt: 396.5 g/mol
InChI Key: BGSNRDWFRRFRDX-UHFFFAOYSA-N
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Description

2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a quinazoline core, a cyclopentyl-ethyl group, and an isoxazole moiety, making it a unique and potentially valuable molecule in medicinal chemistry.

Preparation Methods

One common method for synthesizing quinazoline derivatives is the refluxing of anthranilic acid with acetic anhydride in acetic acid . The isoxazole moiety can be introduced via a [2+3] cycloaddition reaction of nitrile oxides with olefins . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . The isoxazole moiety may also contribute to the compound’s biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide can be compared with other quinazoline and isoxazole derivatives:

The unique combination of the quinazoline and isoxazole moieties in this compound may offer distinct advantages in terms of biological activity and therapeutic potential.

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[2-(2-cyclopentylethyl)quinazolin-4-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C21H24N4O2S/c1-14-12-19(25-27-14)23-20(26)13-28-21-16-8-4-5-9-17(16)22-18(24-21)11-10-15-6-2-3-7-15/h4-5,8-9,12,15H,2-3,6-7,10-11,13H2,1H3,(H,23,25,26)

InChI Key

BGSNRDWFRRFRDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)CCC4CCCC4

Origin of Product

United States

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